Cas no 95798-31-5 (2-Oxazolidinone, 4-(1-methylethyl)-3-(1-oxo-3-phenylpropyl)-, (4S)-)

(4S)-4-(1-Methylethyl)-3-(1-oxo-3-phenylpropyl)-2-oxazolidinone is a chiral oxazolidinone derivative widely utilized as an auxiliary reagent in asymmetric synthesis. Its rigid bicyclic structure and stereogenic center at the C4 position enable highly diastereoselective transformations, particularly in Evans-type alkylations, aldol reactions, and acylations. The isopropyl group enhances steric control, while the phenylpropionyl moiety contributes to π-stacking interactions in transition states. This compound demonstrates exceptional facial selectivity in enolate formation, producing enantiomerically enriched products with >95% de in many cases. Its stability under various reaction conditions and ease of removal after synthesis make it valuable for constructing complex molecules in pharmaceutical intermediates and natural product synthesis. The (4S)-configuration ensures predictable stereochemical outcomes in C-C bond-forming reactions.
2-Oxazolidinone, 4-(1-methylethyl)-3-(1-oxo-3-phenylpropyl)-, (4S)- structure
95798-31-5 structure
Product Name:2-Oxazolidinone, 4-(1-methylethyl)-3-(1-oxo-3-phenylpropyl)-, (4S)-
CAS No:95798-31-5
MF:C15H19NO3
MW:261.316264390945
CID:751662
PubChem ID:10467835
Update Time:2025-07-02

2-Oxazolidinone, 4-(1-methylethyl)-3-(1-oxo-3-phenylpropyl)-, (4S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolidinone, 4-(1-methylethyl)-3-(1-oxo-3-phenylpropyl)-, (4S)-
    • SCHEMBL475580
    • (S)-4-isopropyl-3-(3-phenylpropanoyl)oxazolidin-2-one
    • 4(S)-isopropyl-3-(3-phenyl-1-oxopropyl)-2-oxazolidinone
    • 4(S)-isopropyl-3-(3-phenylpropionyl)-2-oxazolidinone
    • (4S)-3-(3-phenylpropionyl)-4-(2-propyl)-oxazolidin-2-one
    • A1-19204
    • 4-(S)-Isopropyl-3-(3-phenylpropionyl)-oxazolidin-2-one
    • FXFNSZINJMOGDV-CYBMUJFWSA-N
    • (4S)-3-(3-phenylpropanoyl)-4-propan-2-yl-1,3-oxazolidin-2-one
    • 95798-31-5
    • Inchi: 1S/C15H19NO3/c1-11(2)13-10-19-15(18)16(13)14(17)9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1
    • InChI Key: FXFNSZINJMOGDV-CYBMUJFWSA-N
    • SMILES: O1C(N(C(CCC2C=CC=CC=2)=O)[C@H](C1)C(C)C)=O

Computed Properties

  • Exact Mass: 261.13649347g/mol
  • Monoisotopic Mass: 261.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.6Ų

2-Oxazolidinone, 4-(1-methylethyl)-3-(1-oxo-3-phenylpropyl)-, (4S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617441-5g
(S)-4-isopropyl-3-(3-phenylpropanoyl)oxazolidin-2-one
95798-31-5 98%
5g
¥16862.00 2024-04-23
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